N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Starting Materials: The m-tolyl group is introduced via a substitution reaction. This can be achieved by reacting the thieno[3,4-c]pyrazole intermediate with m-tolyl halides.
Reaction Conditions: The substitution reaction is typically performed in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF).
Oxidation to Form the Dioxido Group
Starting Materials: The oxidation of the sulfur atom in the thieno[3,4-c]pyrazole ring to form the dioxido group is a crucial step.
Reaction Conditions: This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Attachment of the Methoxyacetamide Group
Starting Materials: The final step involves the attachment of the methoxyacetamide group to the thieno[3,4-c]pyrazole core.
Reaction Conditions: This is typically done through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Industrial Production Methods
For industrial-scale production, the synthesis of N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxyacetamide would involve optimization of the above steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxyacetamide typically involves multiple steps:
-
Formation of the Thieno[3,4-c]pyrazole Core
Starting Materials: The synthesis begins with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminothiophenol and α,β-unsaturated carbonyl compounds.
Reaction Conditions: The cyclization is often carried out under acidic or basic conditions, with the use of catalysts like trifluoroacetic acid or sodium ethoxide to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents and Conditions: The compound can undergo further oxidation reactions using strong oxidizing agents like potassium permanganate or chromium trioxide.
Products: These reactions can lead to the formation of sulfone derivatives.
-
Reduction
Reagents and Conditions: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Products: These reactions can reduce the dioxido group back to the thioether form.
-
Substitution
Reagents and Conditions: The aromatic ring can undergo electrophilic substitution reactions using reagents like halogens or nitrating agents.
Products: These reactions can introduce various functional groups onto the aromatic ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can revert the dioxido group to a thioether.
Scientific Research Applications
Chemistry
In chemistry, N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxyacetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactive properties. The thieno[3,4-c]pyrazole core is known to interact with various biological targets, making it a candidate for drug discovery and development. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.
Medicine
In medicine, the compound’s potential therapeutic effects are being explored. Its ability to modulate biological pathways makes it a candidate for the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials. Its unique chemical properties can be harnessed to create advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxyacetamide involves its interaction with specific molecular targets. The thieno[3,4-c]pyrazole core can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of key biological pathways involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-c]pyrazole Derivatives: Compounds with similar thieno[3,4-c]pyrazole cores but different substituents.
Pyrazole Derivatives: Compounds with pyrazole cores that exhibit similar bioactive properties.
Thienopyridine Derivatives: Compounds with thienopyridine cores that share similar chemical and biological characteristics.
Uniqueness
N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxyacetamide is unique due to the combination of its thieno[3,4-c]pyrazole core and the specific substituents attached to it. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-methoxy-N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-10-4-3-5-11(6-10)18-15(16-14(19)7-22-2)12-8-23(20,21)9-13(12)17-18/h3-6H,7-9H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHNFHNCNYFDLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.